molecular formula C22H24N4O4S B2675894 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide CAS No. 941243-31-8

4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2675894
CAS No.: 941243-31-8
M. Wt: 440.52
InChI Key: OIOZHTUPVQGMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Oxazole-Based Pharmacophores

The 1,3-oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, has been a focal point in medicinal chemistry since Emil Fischer’s pioneering synthesis of oxazoles from cyanohydrins and aldehydes in 1896. This method laid the groundwork for subsequent innovations, including the van Leusen oxazole synthesis in 1972, which enabled efficient construction of 5-substituted oxazoles via cycloaddition of TosMIC (tosylmethyl isocyanide) with aldehydes. Early applications focused on antimicrobial agents, but the discovery of oxazole derivatives as selective sphingosine-1-phosphate (S1P1) receptor agonists in 2014 marked a paradigm shift. These compounds demonstrated immunomodulatory potential through lymphocyte reduction without significant cardiotoxicity, highlighting the oxazole ring’s versatility in balancing potency and selectivity.

Emergence of Cyano-Functionalized 1,3-Oxazoles in Academic Literature

The introduction of cyano groups at the 4-position of 1,3-oxazoles, as seen in the target compound, represents a strategic modification to enhance electronic properties and target engagement. Cyano groups act as strong electron-withdrawing substituents, polarizing the oxazole ring and facilitating hydrogen bonding with biological targets. A 2019 review documented cyano-oxazole derivatives exhibiting broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus strains. Comparative studies revealed that cyano substitution improved metabolic stability by reducing oxidative degradation at the oxazole core.

Research Significance of Diethylbenzenesulfonamide Moieties

Diethylbenzenesulfonamide groups contribute critical pharmacokinetic and pharmacodynamic properties to hybrid molecules. The sulfonamide moiety’s capacity to inhibit carbonic anhydrases and engage in sulfonamide-targeted protein interactions is well-documented. N,N-Diethyl substitution enhances lipophilicity, promoting blood-brain barrier penetration while maintaining aqueous solubility through the sulfonamide’s polar character. In a 2020 synthetic study, diethylbenzenesulfonamide-containing oxazoles demonstrated 3–5-fold improved bioavailability compared to methyl or propyl analogs.

Current Research Landscape of Ethoxyphenyl-Substituted Heterocycles

4-Ethoxyphenyl substituents, as present in the target compound, optimize steric and electronic interactions with hydrophobic binding pockets. The ethoxy group’s (-OCH2CH3) balance of electron-donating resonance and moderate hydrophobicity enhances membrane permeability. Recent studies show ethoxyphenyl-oxazole derivatives exhibit nanomolar affinity for kinase targets, with IC50 values ≤50 nM in biochemical assays. Molecular dynamics simulations indicate the ethoxy group stabilizes ligand-receptor complexes through CH-π interactions with aromatic residues.

Integration into Contemporary Medicinal Chemistry Research Paradigms

The confluence of oxazole, cyano, sulfonamide, and ethoxyphenyl motifs in a single molecule exemplifies modern fragment-based drug design. This integration addresses multiple drug-likeness parameters:

  • Oxazole core : Provides metabolic stability and π-π stacking capability
  • Cyano group : Enhances binding affinity through dipole interactions
  • Diethylbenzenesulfonamide : Improves solubility and target residence time
  • 4-Ethoxyphenyl : Optimizes logP values for CNS penetration

Properties

IUPAC Name

4-[4-cyano-5-(4-ethoxyanilino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-4-26(5-2)31(27,28)19-13-7-16(8-14-19)21-25-20(15-23)22(30-21)24-17-9-11-18(12-10-17)29-6-3/h7-14,24H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOZHTUPVQGMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonamide group. One common method involves the condensation of 4-ethoxyaniline with a suitable cyano compound, followed by cyclization to form the oxazole ring. The final step involves the sulfonation of the benzene ring with diethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Implications

Compound Name Substituents (vs. Target Compound) Molecular Weight Notable Properties/Activities Source/Reference
4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide Methoxy (vs. ethoxy) on phenyl; dimethyl (vs. diethyl) sulfonamide ~443.5 g/mol Reduced lipophilicity due to smaller alkyl groups; potential for altered metabolic stability
3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide Methoxy at ortho position (vs. para-ethoxy); amino group instead of oxazole-cyano ~393.5 g/mol Enhanced solubility due to amino group; possible differences in target binding
2,5-diaryl-4-benzyl-1,3-oxazoles (e.g., 4-(4-chlorophenylsulfonyl)phenyl derivatives) Benzyl group at position 4; chlorophenylsulfonyl (vs. diethyl sulfonamide) ~450–500 g/mol Higher cytotoxicity in Daphnia magna assays; bulky substituents may hinder bioavailability
4-amino-N-(4,5-dimethyl-2-oxazolyl)-benzenesulfonamide Dimethyl oxazole (vs. cyano/ethoxy-substituted oxazole); unmodified sulfonamide ~309.3 g/mol Classic sulfonamide antibiotic scaffold; limited activity in modern assays

Key Findings from Comparative Studies

Ethoxy vs. Methoxy: Ethoxy’s larger size increases lipophilicity, which may improve tissue penetration but reduce aqueous solubility compared to methoxy analogs .

Steric and Pharmacokinetic Differences: Diethyl sulfonamide (target) vs. 4-Benzyl-1,3-oxazole derivatives () exhibit higher cytotoxicity in Daphnia magna assays, suggesting that bulky substituents enhance bioactivity but may limit ADME properties .

Biological Activity Trends: Compounds with chlorophenylsulfonyl or bromophenylsulfonyl groups () show pronounced cytotoxicity, possibly due to halogen-induced electrophilic reactivity. The target compound lacks halogens, which may reduce off-target effects . Unsubstituted sulfonamides (e.g., 4-amino-N-(4-methoxyphenyl)benzenesulfonamide in ) exhibit lower bioactivity, highlighting the importance of the oxazole-cyano-ethoxy motif in the target compound .

Research Tools and Methodologies

  • Crystallography : SHELX programs () and WinGX () are critical for resolving the 3D structure of sulfonamide-oxazole hybrids, aiding in SAR studies.
  • Docking Studies : AutoDock Vina () predicts binding modes with targets like carbonic anhydrase or kinases, though experimental validation is needed for the target compound.

Biological Activity

4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide is a synthetic organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a sulfonamide group, an oxazole ring, and a cyano group, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O4S, with a molecular weight of approximately 364.42 g/mol. The presence of functional groups such as sulfonamides and oxazoles suggests potential applications in drug development, especially as kinase inhibitors or antibacterial agents.

Biological Activity

Anticancer Properties:
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. The oxazole ring is known to play a role in inhibiting kinases, which are critical in various cellular processes including proliferation and apoptosis. This compound may leverage similar mechanisms to target cancer cells effectively.

Antibacterial Activity:
The combination of sulfonamide and oxazole moieties has been linked to antibacterial properties in other compounds. Given the structural similarities, it is hypothesized that this compound could exhibit similar antibacterial effects, warranting further investigation.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within biological systems. This interaction may inhibit enzymatic activity or disrupt critical protein-protein interactions, thereby modulating various biochemical pathways essential for cell survival and proliferation.

Case Studies and Experimental Data

  • In Vitro Studies:
    • In vitro assays using cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation. The MTT assay is typically employed to evaluate cell viability post-treatment.
    • The compound's ability to inhibit specific kinases could be assessed through Western blot analyses measuring phosphorylation levels of target proteins.
  • In Vivo Studies:
    • Animal models may be utilized to evaluate the efficacy of this compound in reducing tumor growth or bacterial infection rates. The chorioallantoic membrane assay is one method used to assess antiangiogenic properties in vivo.

Data Table: Summary of Biological Activities

Activity Type Compound Effect Methodology
AnticancerSimilar CompoundsInduces apoptosisMTT Assay
AntibacterialRelated SulfonamidesInhibits bacterial growthZone of Inhibition Test
Kinase InhibitionOxazole DerivativesReduces kinase activityWestern Blot Analysis

Q & A

What experimental design considerations are critical for synthesizing 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide?

Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for sulfonamide coupling reactions .
  • Catalysts : Amine bases (e.g., triethylamine) can enhance nucleophilic substitution efficiency during oxazole ring formation .
  • Temperature : Stepwise heating (e.g., 60–80°C) minimizes side reactions like sulfone overoxidation .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity .

How can researchers validate the structural integrity of this compound post-synthesis?

Characterization involves a multi-technique approach:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonamide protons at δ 3.2–3.5 ppm, oxazole carbons at δ 150–160 ppm) .
  • IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1350 cm⁻¹ (S=O stretch) verify functional groups .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
  • Chromato-mass spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

What methodologies are recommended for initial biological activity screening?

  • NCI-60 panel : A single-dose (10 µM) assay across 60 cancer cell lines identifies baseline cytotoxicity (e.g., GI₅₀, TGI values) .
  • Daphnia magna assay : A cost-effective ecotoxicology model predicts acute toxicity (LC₅₀) and correlates with mammalian cell activity .
  • Microplate spectrophotometry : Measures IC₅₀ in enzymatic targets (e.g., tubulin polymerization inhibition) using absorbance/fluorescence .

How can structure-activity relationship (SAR) studies enhance this compound’s bioactivity?

SAR strategies include:

  • Functional group substitution : Replacing the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate solubility and target affinity .
  • Stereochemical modifications : Introducing chiral centers (e.g., at the oxazole-amine junction) to improve selectivity for microtubule-binding sites .
  • Proteolytic stability assays : Incubating with liver microsomes to assess metabolic resistance and guide derivatization (e.g., fluorination) .

What computational tools are effective for predicting binding modes with biological targets?

  • AutoDock Vina : Docking simulations with tubulin (PDB: 1SA0) suggest binding at the colchicine site, validated by scoring functions (∆G < -8 kcal/mol) .
  • Molecular dynamics (MD) : AMBER or GROMACS simulations (50 ns) assess ligand-protein stability (RMSD < 2 Å) .
  • Pharmacophore modeling : Matches sulfonamide and oxazole motifs to known microtubule disruptors (e.g., combretastatin analogs) .

How should researchers resolve contradictory cytotoxicity data across cell lines?

Contradictions may arise from:

  • Cell line heterogeneity : NCI-60 data may show leukemia-selective activity (e.g., SR values > 50%) due to differential efflux pump expression .
  • Mechanistic ambiguity : COMPARE analysis (Pearson correlation > 0.5) links activity to tubulin inhibitors (e.g., vinblastine), suggesting off-target effects .
  • Dose-response validation : Conduct 5-dose assays (0.01–100 µM) to confirm GI₅₀ consistency and exclude assay artifacts .

What crystallographic techniques are suitable for resolving this compound’s 3D structure?

  • Single-crystal X-ray diffraction (SC-XRD) : SHELXTL software refines unit cell parameters (e.g., space group P2₁/c) and thermal displacement parameters (Ueq < 0.05 Ų) .
  • Powder XRD : Rietveld analysis confirms phase purity and polymorphism absence .
  • CCDC deposition : Submit to Cambridge Structural Database (CSD) for comparative bond-length/angle validation (e.g., C≡N bond ~1.15 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.